N-(2,4-dimethoxyphenyl)-2-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide
Description
N-(2,4-dimethoxyphenyl)-2-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide is a synthetic acetamide derivative featuring a tetrazole ring substituted with a 3,4-dimethylphenyl group and a sulfanyl bridge connecting the acetamide moiety. Tetrazoles, known for their metabolic stability and hydrogen-bonding capabilities, are pharmacologically significant, often serving as bioisosteres for carboxylic acids .
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[1-(3,4-dimethylphenyl)tetrazol-5-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O3S/c1-12-5-6-14(9-13(12)2)24-19(21-22-23-24)28-11-18(25)20-16-8-7-15(26-3)10-17(16)27-4/h5-10H,11H2,1-4H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYHADXPSUHUGBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=C(C=C(C=C3)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-2-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Tetrazole Ring: Starting from a suitable precursor, the tetrazole ring can be synthesized through cyclization reactions involving azides and nitriles under acidic or basic conditions.
Attachment of the Sulfanyl Group: The tetrazole intermediate can then be reacted with a thiol or disulfide compound to introduce the sulfanyl group.
Acetamide Formation: The final step involves coupling the sulfanyl-tetrazole intermediate with 2,4-dimethoxyphenyl acetic acid or its derivatives under amide bond-forming conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of such compounds would require optimization of the synthetic route for scalability, yield, and cost-effectiveness. This might involve:
Catalysis: Using catalysts to improve reaction rates and selectivity.
Green Chemistry: Employing environmentally friendly solvents and reagents.
Process Optimization: Streamlining steps to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxyphenyl)-2-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups (if any) can be reduced to amines using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, catalytic hydrogenation.
Substitution Reagents: Nucleophiles like amines, thiols, or alkoxides.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigated for its potential pharmacological activities, such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-2-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide would depend on its specific biological target. Generally, such compounds might:
Interact with Enzymes: Inhibit or activate specific enzymes by binding to their active sites.
Modulate Receptors: Bind to cellular receptors and modulate their activity.
Affect Signaling Pathways: Influence cellular signaling pathways, leading to changes in gene expression or cellular behavior.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
Triazole vs. Tetrazole Derivatives
- N-(2,3-Dimethylphenyl)-2-({4-phenyl-5-[(4-propylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide (): Replaces the tetrazole with a 1,2,4-triazole ring. The triazole ring offers fewer nitrogen atoms, reducing hydrogen-bonding capacity compared to tetrazoles. Exhibits a propylphenoxy substituent, which may enhance lipophilicity and membrane permeability .
Key Difference : Tetrazoles (as in the target compound) generally exhibit higher metabolic stability and acidity (pKa ~4.9) compared to triazoles (pKa ~8–10), making them more suitable for mimicking carboxylic acids in drug design .
Substituent Effects on Pharmacological Activity
- 2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives (): Demonstrated anti-exudative activity at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg).
- N-(2,5-Dimethylphenyl)-2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (): Features an amino group on the triazole and a 3,4-dimethoxyphenyl substituent. The amino group may increase solubility but reduce passive diffusion across membranes compared to the target compound’s dimethylphenyl group .
Tabulated Comparison of Key Compounds
Biological Activity
N-(2,4-dimethoxyphenyl)-2-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on anticancer effects, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure
The compound is characterized by the following structural features:
- Aromatic Rings : Two methoxy-substituted phenyl groups.
- Tetrazole Ring : A five-membered ring that contributes to the compound's biological activity.
- Thioether Linkage : The sulfur atom connects the tetrazole moiety to the acetamide.
Chemical Formula : C20H23N5O3S
Anticancer Activity
Recent studies have demonstrated that this compound exhibits potent anticancer properties. Notably:
- IC50 Values : In vitro assays revealed an IC50 value of 0.3 μM against various cancer cell lines, indicating a 25-fold increase in activity compared to standard treatments like MX69 (IC50 = 7.5 μM) .
- Cell Line Sensitivity : The compound showed stronger cytotoxic effects on acute lymphoblastic leukemia (ALL) cells (IC50 = 0.3–0.4 μM) compared to neuroblastoma (NB) cells (IC50 = 0.5–1.2 μM) .
The mechanisms underlying the biological activity of this compound include:
- Inhibition of Cell Growth : Colony formation assays indicated a significant reduction in colony size and number in treated cells compared to controls, suggesting that the compound effectively inhibits cell proliferation .
- Induction of Apoptosis : Preliminary studies suggest that the compound may induce apoptosis in cancer cells through upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.
Structure-Activity Relationship (SAR)
The presence of specific functional groups in the compound contributes to its biological efficacy:
- Methoxy Groups : The two methoxy substituents on the phenyl rings enhance lipophilicity and facilitate cellular uptake.
- Tetrazole Moiety : This group is known for its bioactive properties and may play a crucial role in receptor binding and biological interactions .
Data Table: Summary of Biological Activity
| Biological Activity | IC50 Value (μM) | Cell Line Type |
|---|---|---|
| Anticancer Activity | 0.3 | Acute Lymphoblastic Leukemia (ALL) |
| Anticancer Activity | 0.5–1.2 | Neuroblastoma (NB) |
| Inhibition of Growth | Significant | Colony Formation Assays |
Study 1: Cytotoxicity Assay
In a study assessing the cytotoxic effects of this compound on ALL and NB cell lines:
- Methodology : WST cytotoxicity assays were conducted across multiple concentrations.
- Findings : The compound displayed a dose-dependent response with notable potency against ALL cells.
Study 2: Mechanistic Insights
A mechanistic study investigated how the compound influences apoptosis pathways in cancer cells:
- Results : Flow cytometry analysis indicated increased annexin V staining in treated cells, confirming apoptosis induction.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
